molecular formula C₃₆H₄₀BF₄O₂P₂Rh B103839 (1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate CAS No. 56977-92-5

(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate

Cat. No. B103839
CAS RN: 56977-92-5
M. Wt: 756.4 g/mol
InChI Key: DCGUTTVLWMBBAX-PFAWBQHYSA-N
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Description

(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate, also known as (1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate, is a useful research compound. Its molecular formula is C₃₆H₄₀BF₄O₂P₂Rh and its molecular weight is 756.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Homogeneous Hydrogenation

Rhodium complexes, especially those involving cycloocta-1,5-diene (COD) and related diphosphine ligands, are renowned for their efficacy in asymmetric homogeneous hydrogenation reactions. These reactions are pivotal in synthesizing chiral molecules, which are of utmost importance in pharmaceuticals and agrochemicals. The mechanism involves rhodium complexes facilitating hydrogen transfer to olefins, resulting in high chemo- and enantioselectivity under mild conditions. For example, studies by Meissner et al. (2014) on rhodium(I) complexes with bis(diphenylphosphanyl)-dicyclopentane and COD demonstrate their application as precatalysts in asymmetric hydrogenation, yielding high enantiomeric excesses (Meissner et al., 2014).

Catalysis in Organic Synthesis

Rhodium complexes have been instrumental in catalyzing various organic transformations, including hydroformylation, hydrosilylation, and C-H activation. The unique electronic and steric properties of these complexes, often modified by ligands like COD and phosphines, enable precise control over reaction pathways, leading to selective product formation. Shibata et al. (2007) utilized a rhodium(I) complex with an H8-BINAP ligand and COD for intramolecular [2+2+2] cycloadditions of enediynes, achieving excellent enantioselectivity, which underscores the potential of these complexes in synthesizing complex organic frameworks (Pribbenow et al., 2017).

Polymerization Reactions

The ability of rhodium complexes to catalyze the polymerization of alkenes and alkynes has been explored, with certain complexes showing proficiency in atom transfer radical polymerization (ATRP). This technique is vital for synthesizing polymers with well-defined architectures. The study by Opstal et al. (2002) on Rh(I)(diene) complexes highlights their role in controlled radical polymerization, providing a route to polymers with desired properties and low polydispersity (Opstal et al., 2002).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUTTVLWMBBAX-PFAWBQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1[P@@](C2=CC=CC=C2)CC[P@@](C3=CC=CC=C3OC)C4=CC=CC=C4.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40BF4O2P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448656
Record name (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

56977-92-5
Record name (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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